Technical Guide: JWH 019 N-(5-hydroxyhexyl) metabolite-d5
Technical Guide: JWH 019 N-(5-hydroxyhexyl) metabolite-d5
Advanced Quantitation & Forensic Application in Synthetic Cannabinoid Analysis
PART 1: EXECUTIVE SUMMARY
JWH 019 N-(5-hydroxyhexyl) metabolite-d5 (C₂₅H₂₀D₅NO₂) is a stable isotope-labeled internal standard (IS) utilized in the definitive quantitation of JWH-019 exposure. JWH-019 is a synthetic cannabinoid of the naphthoylindole class, structurally homologous to JWH-018 but possessing an N-hexyl rather than an N-pentyl chain.[1]
In forensic toxicology and clinical drug monitoring, the parent compound (JWH-019) is rapidly metabolized, making the detection of urinary metabolites critical for proving consumption. The N-(5-hydroxyhexyl) metabolite represents the product of ω-1 oxidation on the alkyl chain, a major Phase I metabolic pathway. The deuterated analog (-d5) is essential for correcting matrix effects, extraction efficiency variances, and ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.
PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE
The reliability of an analytical method hinges on the purity and characterization of the reference standard. The -d5 isotopolog is engineered to retain the chromatographic behavior of the analyte while providing a distinct mass spectral signature.
Table 1: Comparative Chemical Specifications
| Feature | Native Analyte | Deuterated Internal Standard (IS) |
| Common Name | JWH 019 N-(5-hydroxyhexyl) metabolite | JWH 019 N-(5-hydroxyhexyl) metabolite-d5 |
| IUPAC Name | (1-(5-hydroxyhexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | (1-(5-hydroxyhexyl)-1H-indol-3-yl-2,4,5,6,7-d5)(naphthalen-1-yl)methanone |
| CAS Number | 1435934-47-6 | 2747917-84-4 |
| Molecular Formula | C₂₅H₂₅NO₂ | C₂₅H₂₀D₅NO₂ |
| Molar Mass | 371.48 g/mol | ~376.51 g/mol |
| Isotopic Label | None | 5 Deuterium atoms on the Indole core |
| Solubility | DMF, DMSO, Methanol, Ethanol | DMF (30 mg/mL), DMSO (20 mg/mL), Methanol (1 mg/mL) |
| λmax (UV) | 218, 246, 315 nm | 218, 247, 316 nm |
Critical Technical Note: The deuterium labeling is typically located on the indole ring (positions 2, 4, 5, 6, 7) rather than the naphthalene ring or the alkyl chain. This structural detail dictates the mass spectral fragmentation pattern (see Section 4).
PART 3: METABOLIC CONTEXT & BIOTRANSFORMATION
Understanding the origin of the analyte is a prerequisite for interpreting toxicological data. JWH-019 undergoes extensive Phase I and Phase II metabolism. The alkyl chain is a primary site for cytochrome P450-mediated oxidation.
Mechanism of Action[5][6]
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Phase I (Oxidation): CYP450 enzymes (likely CYP2C9 and CYP1A2) hydroxylate the N-hexyl chain. Hydroxylation at the terminal (ω) position yields the 6-hydroxy metabolite, while hydroxylation at the sub-terminal (ω-1) position yields the 5-hydroxy metabolite .
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Phase II (Conjugation): These hydroxylated metabolites are substrates for UDP-glucuronosyltransferases (UGTs), forming hydrophilic glucuronides for urinary excretion.
Experimental Implication: Because the metabolite exists primarily as a glucuronide in urine, enzymatic hydrolysis (using β-glucuronidase) is a mandatory sample preparation step to liberate the free N-(5-hydroxyhexyl) metabolite for quantification against the -d5 standard.
Diagram 1: JWH-019 Metabolic Pathway (ω-1 Oxidation)
Caption: Metabolic biotransformation of JWH-019 highlighting the formation of the 5-hydroxyhexyl target and the necessity of hydrolysis for urinary analysis.
PART 4: ANALYTICAL METHODOLOGY (LC-MS/MS)
This section details the self-validating protocol for quantifying JWH-019 metabolites using the -d5 internal standard.
Mass Spectrometry Strategy (MRM)
The choice of Multiple Reaction Monitoring (MRM) transitions is derived from the structural location of the deuterium labels.
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Fragmentation Logic: Upon Electrospray Ionization (ESI+), JWH compounds typically cleave the bond between the carbonyl carbon and the indole nitrogen.
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Fragment A: Naphthoyl cation (m/z 155).
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Fragment B: Indole cation (varies with chain).
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Isotope Effect: Since the d5 label is on the indole ring:
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The Parent Ion shifts by +5 Da (371 → 376).
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The Naphthoyl Fragment (m/z 155) remains unlabeled (mass 155).
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The Indole Fragment would shift by +5 Da.
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Optimized MRM Table:
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| JWH 019 N-(5-OH) | 372.2 [M+H]⁺ | 155.1 (Naphthoyl) | 30 | Quantifier |
| 372.2 [M+H]⁺ | 127.1 (Naphthyl) | 50 | Qualifier | |
| JWH 019 N-(5-OH)-d5 | 377.2 [M+H]⁺ | 155.1 (Naphthoyl) | 30 | Internal Standard |
Experimental Protocol: Urine Extraction
Objective: Isolate the metabolite from complex urine matrix while correcting for recovery losses using the IS.
Reagents:
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IS Working Solution: 1 µg/mL JWH 019 N-(5-hydroxyhexyl) metabolite-d5 in Methanol.
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Hydrolysis Buffer: 0.1 M Acetate buffer (pH 5.0).
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Enzyme: β-Glucuronidase (e.g., from Helix pomatia or Recombinant).
Step-by-Step Workflow:
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Aliquot & Spike:
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Transfer 200 µL of urine into a glass tube.
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Add 20 µL of IS Working Solution (Final conc: 100 ng/mL). Causality: Spiking before any manipulation ensures the IS experiences the same matrix effects and hydrolysis conditions as the analyte.
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Enzymatic Hydrolysis:
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Add 200 µL of Master Mix (Buffer + β-Glucuronidase).
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Incubate at 60°C for 60 minutes.
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Validation Check: Include a "Hydrolysis Control" (spiked glucuronide standard) to verify >90% conversion efficiency.
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Liquid-Liquid Extraction (LLE):
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Add 2 mL of 1-Chlorobutane or Hexane:Ethyl Acetate (90:10) .
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Vortex vigorously for 5 minutes. Centrifuge at 3000 x g for 5 minutes.
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Why this solvent? Non-polar solvents minimize the extraction of urinary salts and urea, providing a cleaner baseline than protein precipitation alone.
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Concentration:
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Transfer the organic (upper) layer to a clean tube.
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Evaporate to dryness under Nitrogen at 40°C.[2]
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Reconstitution:
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Dissolve residue in 100 µL of Mobile Phase A:B (50:50) .
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Transfer to autosampler vial for LC-MS/MS injection.
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Diagram 2: Analytical Workflow
Caption: Step-by-step extraction protocol ensuring quantitative accuracy via internal standardization.
PART 5: QUALITY ASSURANCE & VALIDATION
To ensure scientific integrity (E-E-A-T), the following validation parameters must be monitored:
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Cross-Talk (Signal Contribution):
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Inject a blank sample containing only the IS-d5. Monitor the native transition (372 → 155).
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Requirement: Signal must be <20% of the Lower Limit of Quantitation (LLOQ). High isotopic purity (>99% d5) usually prevents this, but "d0" impurities in the standard can cause false positives.
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Retention Time Matching:
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The deuterated IS should co-elute with the native analyte. However, a slight isotope effect (deuterium eluting slightly earlier than hydrogen) may be observed on high-resolution C18 columns.
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Tolerance: Relative Retention Time (RRT) must be within ±0.05 min.
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Linearity & Sensitivity:
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Typical dynamic range: 0.5 ng/mL to 100 ng/mL.
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Calibration curve weighting: 1/x² (to prioritize accuracy at low concentrations typical of synthetic cannabinoid metabolites).
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PART 6: REFERENCES
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Sobolevsky, T., Prasolov, I., & Rodchenkov, G. (2010).[3][4] Detection of JWH-018 metabolites in smoking mixture post-administration urine.[3][4] Forensic Science International, 200(1-3), 141-147.[3][4] Retrieved from [Link]
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Wohlfarth, A., et al. (2013). Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites in Human Urine by LC-MS/MS. Journal of Chromatography B, 929, 133-141. Retrieved from [Link]
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Chimalakonda, K. C., et al. (2011). Cytochrome P450-mediated oxidative metabolism of JWH-018.[5] Drug Metabolism and Disposition, 39(11), 2146-2154. Retrieved from [Link]
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National Institute on Drug Abuse (NIDA). (2020). Synthetic Cannabinoids (K2/Spice) DrugFacts. Retrieved from [Link]
